6-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID
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Overview
Description
6-(3,5-Dimethoxyphenyl)nicotinic acid is a chemical compound with a unique structure that combines a nicotinic acid moiety with a 3,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethoxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3,5-Dimethoxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor in redox reactions, influencing various metabolic pathways . Additionally, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Nicotinic Acid: A naturally occurring compound with similar structural features but lacking the 3,5-dimethoxyphenyl group.
6-(3,5-Dicarboxylphenyl)nicotinic Acid: Another derivative with different functional groups that influence its chemical and biological properties.
Uniqueness: 6-(3,5-Dimethoxyphenyl)nicotinic acid is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)13-4-3-9(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJFAWIKJTJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687854 |
Source
|
Record name | 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-66-0 |
Source
|
Record name | 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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